2-Fluorobiphenyl-4-carboxaldehyde
Overview
Description
2-Fluorobiphenyl-4-carboxaldehyde is an oxygen-containing polycyclic aromatic hydrocarbon derivative. It is a compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . This compound is used as a starting material in the synthesis of various derivatives, including (2-fluoro-1,1′-biphenyl-4-yl)acetic acid .
Preparation Methods
The synthesis of 2-Fluorobiphenyl-4-carboxaldehyde typically involves reactions such as formylation or the Vilsmeier-Haack reaction on appropriately substituted biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, where 2-fluorobiphenyl reacts with N-formylmorpholine in the presence of phosphorus oxychloride (POCl3). This reaction yields this compound under controlled conditions.
Chemical Reactions Analysis
2-Fluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluorobiphenyl-4-carboxaldehyde is utilized in various scientific research applications:
Biology: It is used in the study of biochemical pathways and interactions involving polycyclic aromatic hydrocarbons.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluorobiphenyl-4-carboxaldehyde and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, flurbiprofen derivatives inhibit the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain by decreasing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
2-Fluorobiphenyl-4-carboxaldehyde can be compared with other similar compounds, such as:
2-Fluorobiphenyl: Lacks the aldehyde functional group, making it less reactive in certain synthetic applications.
4-Fluorobiphenyl-2-carboxaldehyde: Has a different substitution pattern, affecting its reactivity and applications.
Biphenyl-4-carboxaldehyde: Lacks the fluorine atom, which influences its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
2-Fluorobiphenyl-4-carboxaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, drawing from diverse research findings.
Molecular Formula : C₁₂H₉FO
Molecular Weight : Approximately 200.21 g/mol
Structure : The compound features a biphenyl structure with a fluorine atom at the 2' position and an aldehyde functional group at the 4-position, which influences its reactivity and biological interactions.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in drug metabolism:
- Cytochrome P450 Inhibition : This compound has shown potential as an inhibitor of specific cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Such inhibition may affect the efficacy and toxicity profiles of co-administered medications.
- Protein Kinase Ligand Activity : Studies have suggested that it may act as a weak inhibitor of certain protein kinases, indicating potential as a scaffold for developing more potent kinase inhibitors.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The electron-withdrawing fluorine atom enhances electrophilic reactions, making the aldehyde group more reactive towards nucleophiles. This property could facilitate various condensation reactions relevant in medicinal chemistry.
- Lipophilicity and Bioavailability : The presence of fluorine increases lipophilicity, potentially improving the compound's absorption and distribution in biological systems. This characteristic is crucial for drug development as it can enhance bioavailability.
Table 1: Summary of Biological Activities
Applications in Drug Development
Due to its unique properties, this compound is being explored for various applications:
- Drug Discovery : Its ability to interact with biological targets positions it as a candidate for further development into therapeutic agents.
- Material Science : The compound's reactivity can also be harnessed in synthesizing new materials with specific properties beneficial for catalysis or coordination chemistry.
Properties
IUPAC Name |
3-fluoro-4-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVFLWRKZSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374641 | |
Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57592-43-5 | |
Record name | 2-Fluoro[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57592-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorobiphenyl-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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